Journal Name:Progress in Solid State Chemistry
Journal ISSN:0079-6786
IF:8.389
Journal Website:http://www.journals.elsevier.com/progress-in-solid-state-chemistry/
Year of Origin:0
Publisher:Elsevier Ltd
Number of Articles Per Year:13
Publishing Cycle:Quarterly
OA or Not:Not
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-12-19 , DOI:
10.2174/2352096516666221101145135
Formyl-selective deuteration of aldehydes is one of the important synthetic methods in the field of medicinal chemistry. Aldehyde-d is often used as an important building block for pharmaceutical and drug synthesis due to its versatile reactivity and applicability. Due to the recent interest and development in the use of deuterated pharma drugs, there is an urgent need for simple and practical synthetic methods that are effective in producing a broad range of highly deuterated (up to 99% D) functionalized aryl, heteroaryl, alkyl, and alkenyl aldehyde moieties. Organocatalytic processes mediated by NHC have recently been used to achieve selective deuterium labelling processes; this system is frequently used to analyze drug distribution, metabolism, absorption, and excretion (ADME). Moreover, deuterated pharmaceutical compounds are designed to develop therapeutic effectiveness and reduce significant side effects and toxicity by increasing the half-life of the isotope drug response. Remarkably, in 2019-2022, NHC-mediated various catalytic approaches have been dramatically developed. One such method is a practical and mild synthesis of functionalized deuterated aldehydes, drug molecules, therapeutic agents, small and complex natural products, and their analogues using a green method in the presence of water-d as a cheap reagent. These modern methods prepared deuterated drug scaffolds such as 3-formyl rifamycin, midecamycin, menthol, ibuprofen, naproxen, etc. In this concern, we could provide a succinct description of the NHC-organocatalyzed modern synthetic strategies, as well as a mild greener approach for the functional group-selective deuterium isotopic labeling of various formyl compounds using commercially available deuterium sources (D2O and CD3OD).
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-09-16 , DOI:
10.2174/1570193x19666220804145501
This review discussed the synthetic applications of propiolic acids in the preparation of diverse N-heterocycles. 3~9-membered rings like azirines, β-lactams, oxazolidin-2-ones, 2-oxindoles, indoles, isoindolin-1-ones, imidazo[1,2-a]pyridines, triazoles, 2-pyridones, 2-quinolones, 1,4- benzothiazines, thiazinones, spiroindolines, etc. could be constructed via radical addition, fourcomponent Ugi reactions, 1,3-dipolar cycloadditions, or Diels-Alder reaction mechanism. We hope this review will promote future research in this area: Introduction; Synthesis of azirines; Synthesis of lactams; Construction of five-membered rings; Construction of six-membered rings; Double cyclization for N-heterocycles; Construction of 7~9- membered rings; Conclusion.
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-08-20 , DOI:
10.2174/1570193x19666220820115630
1-Deoxysphingolipids are a class of sphingolipids which lacks the primary hydroxyl group (C1-OH). Hence, it does not get converted/degraded to complex corresponding products like sphingosine- 1-phosphate (SIP), a pro-mitotic. Enigmol, an orally bioavailable 1-deoxyphingolipid has shown potential against various different types of cancer cells along with impressive cytotoxic/ antiproliferative properties. Due to its unique structural properties, Enigmol and its analogs have attracted considerable attention from synthetic organic chemists. This review provides an overview of all the synthetic approaches being followed for the synthesis of Enigmol and its structural analogs.
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2023-06-15 , DOI:
10.2174/1570193x20666230614141728
: Sensor arrays contain a group of sensors, improve observations with new dimensions, provide better estimations, and additional parameters in comparison to the individual selective sensor. The array-based sensing technique provides good performance to respond to various gaseous or liquid analytes. Room temperature ionic liquids (RTILs) (melting point <25oC) and Group of uniform materials based on organic salts (GUMBOS) (melting point =25-250oC) are organic ionic salts, composed of an oppositely charged pair of bulky organic cations and bulky organic/inorganic anion and shows interesting tunable physicochemical properties. In this review article, we will discuss the sensing performance of ILs- and GUMBOS-based sensor arrays. ILs-based sensor arrays have been used in electrochemical gas sensing, solvent discrimination, colorimetric gas sensing, sensing of organic compounds, optoelectronic sensing of vapors and solutions, and vapour sensing through IL/QCM systems. GUMBOS-based sensor arrays have been employed in vapour sensing through the GUMBOS/QCM method, detection, and discrimination of proteins.
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-11-18 , DOI:
10.2174/1570193x20666221117161033
: Laccase (Benzenediol: oxygen oxidoreductase; E.C.1.10.3.2), a multicopper oxidase that is a known lignin-degrading enzyme, can catalyse an ample array of substrates, from phenolic, non-phenolic compounds, aromatic amines, diamines, heterocyclic compounds to organic/inorganic metal compounds etc., bestowed they have not too high redox potentials. Despite many laccase-producing organisms like bacteria, insects, plants, and animals, white rot filamentous fungi are the best producers of this enzyme. In the presence of laccase, pesticides (fungicides, herbicides, insecticides, etc.) of various chemical compositions (organophosphates, organochlorines, carbamates, pyrethrin & pyrethroids etc.) are oxidized into the water with collateral reduction of four electrons of molecular oxygen with various efficiencies. Bioremediation efficiency can be increased in the presence of various natural or synthetic mediators, viz. ABTS, violuric acid, 1- hydroxy benzotriazole, vanillin, syringaldehyde, PEG, etc. Immobilized laccase on various supporting materials increased the enzyme's stability, reliability, and reusability for continuous application, particularly for industrial processes. The present review discusses the structure, catalytic cycle, general mechanism of oxidation, and various scopes and challenges of pesticide degradation by this multifaceted biocatalyst which could lead to a green sustainable environment.
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-09-06 , DOI:
10.2174/1570193x19666220629103920
Organic dye-based nanoparticles (ODNPs) are fabricated with desired morphologies using laser ablation, reprecipitation, ion association, and self-assembly methods. Primitively, this review introduces the theory of the molecular origins of dye aggregation, manifestations of the formations of monomer to J-dimer, H-dimer, and oblique dimer (mixed J and H dimer) in ODNPs. Although, organic dye nanoparticles have better basic properties than their monomer counterparts. These nanoparticles are suitable candidates for many engineering and technical applications. Furthermore, we have discussed OLEDs, optoelectronics, sensing, environmental, light-harvesting antennas, cryptography, and biomedical imaging applications. The conclusion made from the critical review analysis opens up a new horizon for the future development of ODNPs applications.
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2023-07-13 , DOI:
10.2174/1570193x20666230711170721
: Heterocyclic compounds are the most common and diverse group of organic substances. Heterocyclic compounds are rapidly increasing in number as a result of intensive synthetic research as well as their value in other synthetic procedures. More than 90% of medications contain heterocyclic rings, and a wide range of medicinal chemistry applications make use of these substances. There are always unique characteristics of an efficient approach for creating newly discovered heterocyclic compounds and their moieties. Due to their biological effects, including those that are anti-cancer, anti-inflammatory, anti-fungal, anti-allergic, antibacterial, antiviral, and anticonvulsant, heterocyclic compounds are crucial to medicinal chemistry. Today's world population is generally suffering from various neurodegenerative diseases. Out of that, the most prevailing disease is Alzheimer's. There are many causes of Alzheimer's disease-like acetylcholinesterase enzyme, tau protein, amyloid aggregation, oxidative stress, phosphodiesterase, and others. In these cases, oxidative stress plays a very important role in the progression of this disease. To combat this oxidative stress various antioxidant-derived drugs have been used but the problem is that Alzheimer's progression cannot be targeted with a single target drug because of the other factors that are involved in its progression. So to overcome that, a drug targeting multiple targets has been synthesized by using the antioxidant in previous reports. These drugs are more potent and efficacious than single-target drugs. This review focused on various multi-target ligands to target oxidative stress.
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2023-02-23 , DOI:
10.2174/1570193x20666230223144523
: Even though there has been an important evolution in the synthesis of oligosaccharides, the efficient and stereoselective study of glycosidic bonds through non-toxic, moderate, and inexpensive techniques is one of the most challenging fields in organic synthesis. Glycosyl reactions play a fundamental role in biological material and structure-activity relationships, having numerous medicinal chemistry applications. For this, interesting strategies have evolved over the years to control the stereoselectivity of glycosidic bonds, including the manipulation of different reaction elements, mainly promoters or catalysts, but also involving the nature of donors and solvents. This review looks at glycosylation methodologies in the last decade resulting in the specific formation of alpha or beta glycosidic bonds.
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-12-29 , DOI:
10.2174/1570193x20666221116163819
The extension of carbon chains, known as homologation, is one of the most fundamental operations of organic synthesis. One and two-carbon homologation reactions are of immense importance because they can be used for synthesizing members of a homologous series by iterative operations. Homologation reactions produce higher analogues of the same functional group, whereas homologation- functional group interconversion (FGI) generates higher analogues with a change in functionality. This general synthesis strategy may be counted for a number of reasons, such as higher accessibility to the successive homologs, a chance for the introduction of additional functionality, or solely to create a regular series of homologs. The advantages of homologation reactions could be measured by the efficiency, technical simplicity, and regio- and/or stereo-selectivity of the overall operations in a synthetic plan. Homologation reactions constitute powerful and versatile tools for preparative chemistry which uses different concepts underpinning the use of homologating reagents in addition to their applications in organic synthesis. A compilation and comparison of diverse methods available for homologation cum functional group interconversion will empower synthetic chemists to undertake studies that require a series of analogues. In this review, we have categorized and summarized such methods and synthetic applications of one and two-carbon homologation-functionalization of various functional groups in organic synthesis.
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2023-05-26 , DOI:
10.2174/1570193x20666230525120540
: Several thieno [2,3-h] /[3,2-h] quinolines and thieno [2,3-f] /[3,2-f] quinolines (TQs) are discussed in this review from a few perspectives, including various preparation and processing methods employing cutting-edge machinery. The preparation of (TQs), from 4-(5)aminobenzothiophene, 2(3)chloromethylthiophene, 2(3)thienylboric acid, and other chemical reagents is illustrated via a number of chemical procedures in this review. The formation of (TQs) was clarified using the Michael addition, Photocyclization, Skraup reaction, Ullmann-Fetvadjian process, Suzuki-Miyaura and Sonogashira reaction, aza-Diels-Alder reaction, and Friedel-Crafts reaction.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.00 | 44 | Science Citation Index Science Citation Index Expanded | Not |
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